1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Overview
Description
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- is a heterocyclic compound with the molecular formula C12H15N It is a derivative of quinoline, featuring a cyclopentane ring fused to the quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a cyclopentane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced quinoline derivatives with saturated rings.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into specific binding sites, disrupting normal cellular processes. The exact molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication, protein synthesis, and cell signaling .
Comparison with Similar Compounds
1H-Cyclopenta[b]quinoline: Another quinoline derivative with a different ring fusion pattern.
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: A related compound with an amine group at a different position.
1H-Cyclopenta[d]quinoline: A quinoline derivative with a different ring fusion pattern.
Uniqueness: 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- is unique due to its specific ring fusion pattern and the resulting structural properties.
Properties
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-7-12-11(5-1)10-6-3-4-9(10)8-13-12/h1-2,5,7,9-10,13H,3-4,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFGDIQHWJCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=CC=CC=C3C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409173 | |
Record name | 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95308-64-8 | |
Record name | 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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